molecular formula C5H12ClF2NO B2965306 2-Amino-4,4-difluoropentan-1-ol;hydrochloride CAS No. 2344681-49-6

2-Amino-4,4-difluoropentan-1-ol;hydrochloride

Cat. No.: B2965306
CAS No.: 2344681-49-6
M. Wt: 175.6
InChI Key: CPUIBMRJAIJWDA-UHFFFAOYSA-N
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Description

2-Amino-4,4-difluoropentan-1-ol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, two fluorine atoms, and a hydroxyl group attached to a pentane backbone, with the hydrochloride salt form enhancing its solubility and stability.

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms, followed by amination and hydroxylation reactions under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of 2-Amino-4,4-difluoropentan-1-ol;hydrochloride may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of recyclable chiral auxiliaries and nickel complexes has been explored to enhance the selectivity and yield of the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,4-difluoropentan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

Mechanism of Action

The mechanism by which 2-Amino-4,4-difluoropentan-1-ol;hydrochloride exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated amines and alcohols, such as 2-Amino-4,4,4-trifluorobutanoic acid and 1-Amino-4,4-difluoro-2-pentanol .

Uniqueness

What sets 2-Amino-4,4-difluoropentan-1-ol;hydrochloride apart is its specific combination of functional groups and the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to other similar compounds. This unique structure makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-4,4-difluoropentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2NO.ClH/c1-5(6,7)2-4(8)3-9;/h4,9H,2-3,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUIBMRJAIJWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CO)N)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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